molecular formula C12H8N2O3S2 B2444112 Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate CAS No. 443107-42-4

Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate

Cat. No.: B2444112
CAS No.: 443107-42-4
M. Wt: 292.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate” is a heterocyclic compound . It is part of a class of compounds that have been investigated for their potential biological activities .


Synthesis Analysis

The synthesis of this compound involves a three-component condensation of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters . This reaction does not stop at the stage of 2(3Н)-thioxo-1,3-thiazoles formation. It proceeds to a subsequent intramolecular reaction of carbmethoxy and aminogroups with formation 1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-ones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the Dimroth rearrangement, which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Reactions : Research has shown various methods for synthesizing compounds related to Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate, including reactions of Biginelli compounds. These compounds serve as precursors for the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989).

Antimicrobial Activity : A significant application of these compounds is their antimicrobial and fungicidal properties. For example, a three-component condensation methodology has been utilized to furnish compounds with antimicrobial and fungicidal activities (Olexiy O.Parkhomenko et al., 2006).

Biological Activities and Applications

Antimicrobial and Antifungal Properties : Studies have synthesized new derivatives and evaluated their antimicrobial activity. For instance, substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones displayed significant growth inhibition against bacteria and fungi, highlighting their potential as antimicrobial agents (A. Abu‐Hashem, 2018).

Anti-Oxidant, Anti-Inflammatory, and Analgesic Activities : The design and synthesis of azolopyrimidoquinolines and pyrimidoquinazolines have been explored for their anti-oxidant, anti-inflammatory, and analgesic activities. Some compounds demonstrated significant inhibitory anti-oxidant activity and protective effect against DNA damage, showcasing their therapeutic potential (El-Gazzar et al., 2009).

Electrophilic Intramolecular Cyclization : The study of electrophilic intramolecular cyclization of N(3)-alkenyl derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one under the action of chalcogen tetrahalides opens new pathways for synthesizing biologically active substances with varied pharmacological actions (D. Kut et al., 2021).

Future Directions

Future research directions could involve further investigation of the biological activities of this compound and its derivatives . The development of new molecules with higher MALT1 inhibitory activity than the existing compounds is a promising area of research .

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit antimicrobial activity , suggesting that their targets may include bacterial or fungal proteins essential for growth and survival.

Mode of Action

It is known that many antimicrobial compounds work by inhibiting essential biochemical processes in pathogens, such as cell wall synthesis, protein synthesis, or dna replication

Biochemical Pathways

Based on its potential antimicrobial activity , it may interfere with pathways essential for the growth and survival of pathogens.

Result of Action

Given its potential antimicrobial activity , it may lead to the death of pathogenic microorganisms, thereby treating or preventing infection.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Properties

IUPAC Name

methyl 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S2/c1-17-11(16)8-9-13-10(15)6-4-2-3-5-7(6)14(9)12(18)19-8/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCFUFBHSFMIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.